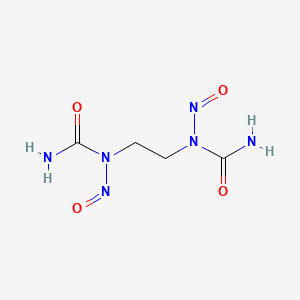

1,1-Ethylenebis(1-nitrosourea)

CAS No.: 49606-40-8

Cat. No.: VC1601823

Molecular Formula: C4H8N6O4

Molecular Weight: 204.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 49606-40-8 |

|---|---|

| Molecular Formula | C4H8N6O4 |

| Molecular Weight | 204.14 g/mol |

| IUPAC Name | 1-[2-[carbamoyl(nitroso)amino]ethyl]-1-nitrosourea |

| Standard InChI | InChI=1S/C4H8N6O4/c5-3(11)9(7-13)1-2-10(8-14)4(6)12/h1-2H2,(H2,5,11)(H2,6,12) |

| Standard InChI Key | YXRMZJVHQODXOZ-UHFFFAOYSA-N |

| SMILES | C(CN(C(=O)N)N=O)N(C(=O)N)N=O |

| Canonical SMILES | C(CN(C(=O)N)N=O)N(C(=O)N)N=O |

Introduction

1,1-Ethylenebis(1-nitrosourea), also known as EBNU, is a compound that has been studied for its antitumor properties. It belongs to the class of nitrosoureas, which are known for their alkylating activity and are used in cancer chemotherapy. EBNU has shown efficacy against certain types of leukemia, such as L-1210, in experimental models.

Chemical Stability

EBNU is noted for its instability compared to other bis-N-nitrosoureas and mono-N-nitrosoureas. This instability is a critical factor in its reactivity and effectiveness as an antitumor agent .

Lipophilicity

EBNU exhibits low lipophilicity compared to other nitrosoureas like 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) and CCNU. This low lipophilicity affects its ability to penetrate cell membranes, which is crucial for its antitumor activity .

Antitumor Activity

EBNU has demonstrated antitumor activity in primary screening systems using rat ascites hepatoma (AH-13) and mouse leukemia (L-1210). Its mechanism involves decomposition under physiological conditions to yield alkylating and carbamoylating moieties, which are responsible for its cytotoxic effects .

Comparison with Other Nitrosoureas

| Compound | Chemical Stability | Alkylating Activity | Lipophilicity |

|---|---|---|---|

| EBNU | Most unstable | High, similar to CCNU | Low |

| BCNU | More stable | High | High |

| CCNU | More stable | High | High |

| MNU | Stable | High | Moderate |

Implications for Cancer Treatment

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume